3-(4-Fluoro-3-methoxyphenyl)propan-1-ol
Description
Contextualization within Fluorinated Aromatic Propanols
Fluorinated aromatic propanols represent a class of compounds that has garnered considerable attention, particularly in the fields of medicinal chemistry and materials science. The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. numberanalytics.comacs.org In the case of 3-(4-Fluoro-3-methoxyphenyl)propan-1-ol, the fluorine atom at the 4-position of the phenyl ring, adjacent to a methoxy (B1213986) group, creates a specific electronic environment that can modulate the reactivity of the aromatic ring and the properties of the entire molecule.
Significance in Advanced Organic Synthesis and Building Block Applications
As a functionalized molecule, this compound serves as a versatile building block in organic synthesis. The primary alcohol group of the propanol (B110389) side chain offers a reactive handle for a variety of chemical transformations, such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification. These transformations allow for the incorporation of the fluoro-methoxyphenylpropyl moiety into larger and more complex molecular architectures. While specific, publicly documented research on the direct application of this compound is still emerging, its structural motifs are present in various compounds explored in drug discovery. For instance, related phenylpropanol derivatives are key intermediates in the synthesis of various pharmaceutical agents. nih.gov The combination of the fluoro and methoxy substituents on the aromatic ring is a common feature in many biologically active compounds, suggesting the potential of this compound as a precursor for novel therapeutic agents. acs.org
Historical Perspective on Related Fluoro- and Methoxy-Substituted Aromatic Compounds
The journey into the world of fluorinated organic compounds began in the 19th century, with the first synthesis of an organofluorine compound reported in 1862. numberanalytics.com The development of aromatic fluorination techniques, such as the Balz-Schiemann reaction, in the early 20th century, opened the door to a wide array of fluorinated aromatic compounds. acs.org The introduction of fluorine into aromatic rings has been a pivotal strategy in the development of pharmaceuticals and agrochemicals. numberanalytics.com
Similarly, methoxy-substituted aromatic compounds have a long history in organic chemistry, often derived from natural products. The synthesis of methoxy-substituted phenols and related compounds has been a subject of extensive research. numberanalytics.com The combination of both fluoro and methoxy substituents on an aromatic ring is a more recent development, driven by the desire to fine-tune the electronic and steric properties of molecules for specific applications, particularly in medicinal chemistry. The synthesis of such disubstituted aromatic compounds has been advanced by modern cross-coupling reactions and other selective functionalization methods. acs.org The historical development of synthetic methods for substituted phenylpropanols has been crucial for accessing compounds like this compound and its analogs. nih.gov
Chemical and Physical Properties
A comprehensive understanding of the chemical and physical properties of this compound is essential for its application in research and synthesis. The key properties are summarized in the interactive table below. nih.gov
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₃FO₂ |
| Molecular Weight | 184.21 g/mol |
| CAS Number | 1000530-23-3 |
| Appearance | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Not available |
| XLogP3 | 1.9 |
Detailed Research Findings
While specific peer-reviewed studies focusing solely on this compound are not abundant in the public domain, its structural components are well-represented in the scientific literature. The 4-fluoro-3-methoxyphenyl motif is a key component in a variety of compounds with demonstrated biological activity. For example, derivatives of 3-fluoro-4-methoxyphenylboronic acid are used in the preparation of inhibitors for enzymes like 17β-hydroxysteroid dehydrogenase Type 2. mdpi.com
The synthetic utility of the propan-1-ol side chain on an aromatic ring is well-established. For instance, 3-(4-methoxyphenyl)propan-1-ol (B1214212) participates in β-alkylation reactions. mdpi.com This suggests that this compound could undergo similar transformations, allowing for the construction of more complex carbon skeletons.
Furthermore, the isomeric compound, 1-(3-fluoro-4-methoxyphenyl)propan-1-ol, has been documented as a downstream raw material for the synthesis of more complex heterocyclic compounds. lookchem.com This highlights the potential of the fluoro-methoxyphenyl propanol scaffold as a valuable intermediate in synthetic chemistry.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-fluoro-3-methoxyphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-13-10-7-8(3-2-6-12)4-5-9(10)11/h4-5,7,12H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVVUQHQTSLLRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCCO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 4 Fluoro 3 Methoxyphenyl Propan 1 Ol and Its Analogs
Retrosynthetic Analysis and Key Precursors
A thorough retrosynthetic analysis of 3-(4-fluoro-3-methoxyphenyl)propan-1-ol reveals several strategic disconnections, primarily centered on the formation of the carbon-carbon bond of the propanol (B110389) side chain and the introduction of the fluoro and methoxy (B1213986) substituents onto the benzene (B151609) ring.
Strategies Involving Fluoro- and Methoxy-Substituted Benzene Derivatives
The synthesis logically commences with appropriately substituted benzene derivatives. A key precursor is 1-fluoro-2-methoxybenzene, which can be derived from commercially available starting materials. The strategic placement of the fluoro and methoxy groups is crucial for directing subsequent reactions to achieve the desired 1,2,4-substitution pattern on the aromatic ring. The synthesis of such precursors can sometimes involve nucleophilic aromatic substitution (SNAr) reactions, particularly when multi-fluorinated benzaldehydes are used in the presence of a nucleophile like a methoxide (B1231860) source. acgpubs.orgebyu.edu.tr For instance, in the synthesis of related chalcone (B49325) derivatives, it was observed that using methanol (B129727) as a solvent with di- and tri-fluorine-substituted benzaldehydes led to SNAr, resulting in fluorine-methoxy substituted products. acgpubs.orgebyu.edu.tr This highlights the importance of solvent and substrate choice in controlling the final substitution pattern.
Another critical precursor is 4-fluoro-3-methoxybenzaldehyde (B144112). This aldehyde can serve as a direct electrophile for the elaboration of the three-carbon side chain. The synthesis of this aldehyde itself can be a multi-step process, often starting from simpler substituted phenols or anisoles.
Methodologies for Propanol Side-Chain Elaboration
The construction of the propanol side chain attached to the substituted phenyl ring can be approached through several well-established organic transformations. One common strategy involves the acylation of a substituted benzene derivative, followed by reduction. For instance, a Friedel-Crafts acylation of 1-fluoro-2-methoxybenzene with an appropriate three-carbon acylating agent, such as propanoyl chloride or propionic anhydride (B1165640), would yield a propiophenone (B1677668) intermediate. sigmaaldrich.comorganic-chemistry.org This ketone can then be reduced to the target alcohol.
Alternatively, a three-carbon side chain can be introduced through a Wittig reaction or a Horner-Wadsworth-Emmons reaction with 4-fluoro-3-methoxybenzaldehyde, followed by reduction of the resulting alkene. Another approach involves the reaction of an organometallic reagent, such as a propyl Grignard or organolithium reagent, with 4-fluoro-3-methoxybenzaldehyde, although this would yield a secondary alcohol that would require further manipulation. A more direct route to a propan-1-ol involves the reaction of an organometallic reagent derived from 1-bromo-4-fluoro-3-methoxybenzene with an epoxide like propylene (B89431) oxide.
Established and Novel Synthetic Approaches
The synthesis of this compound and its analogs relies on a combination of classical and modern synthetic methods to achieve high yields and purity.
Reduction Reactions for Primary Alcohol Formation
The final step in many synthetic routes to this compound is the reduction of a carbonyl group, typically an ester or a carboxylic acid, to a primary alcohol.
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent. While it readily reduces aldehydes and ketones, the reduction of esters to primary alcohols with NaBH₄ is generally slower. commonorganicchemistry.com However, its reactivity can be enhanced. For example, the use of a sodium borohydride-methanol system in refluxing THF has been shown to effectively reduce aromatic esters to their corresponding alcohols in good to excellent yields. tandfonline.com The addition of Lewis acids like lithium chloride can also catalyze the reduction of esters with NaBH₄. researchgate.net It is important to note that NaBH₄ is generally not reactive enough to reduce carboxylic acids. chemguide.co.ukchemistrysteps.com
Lithium Aluminum Hydride (LiAlH₄): As a powerful and non-selective reducing agent, LiAlH₄ is highly effective for the reduction of a wide range of carbonyl compounds, including carboxylic acids and esters, to primary alcohols. chemguide.co.ukbyjus.commasterorganicchemistry.comwikipedia.org The reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com Due to its high reactivity, it is often the reagent of choice when a robust reduction is required. wikipedia.org
The choice between NaBH₄ and LiAlH₄ depends on the specific functional groups present in the precursor molecule and the desired selectivity.
Table 1: Comparison of Reducing Agents for Primary Alcohol Formation
| Reducing Agent | Substrates Reduced | Typical Solvents | Reactivity |
| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones, Esters (slowly or with additives) | Methanol, Ethanol, THF | Mild |
| Lithium Aluminum Hydride (LiAlH₄) | Aldehydes, Ketones, Carboxylic Acids, Esters, Amides | Diethyl ether, THF | Strong |
Carbon-Carbon Bond Forming Reactions in Arylpropanol Synthesis
The formation of the carbon-carbon bond linking the propanol side chain to the aromatic ring is a critical step in the synthesis.
Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction is a cornerstone for introducing acyl groups onto aromatic rings. sigmaaldrich.comorganic-chemistry.org In the context of synthesizing this compound precursors, 1-fluoro-2-methoxybenzene can be acylated with propanoyl chloride or propionic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 1-(4-fluoro-3-methoxyphenyl)propan-1-one. sigmaaldrich.com This reaction is generally regioselective, with the acyl group being directed to the position para to the activating methoxy group and ortho to the deactivating but ortho,para-directing fluoro group. The resulting ketone can then be reduced to the desired propanol.
Knoevenagel Condensation: While not directly applicable to the synthesis of the saturated propanol side-chain in a single step, the Knoevenagel condensation is a valuable method for forming carbon-carbon double bonds, which can then be hydrogenated. wikipedia.orgsigmaaldrich.com This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.org For a related structure, 4-fluoro-3-methoxybenzaldehyde could be condensed with a compound like malonic acid or its esters in a Doebner modification of the Knoevenagel condensation. organic-chemistry.org This would be followed by decarboxylation and subsequent reduction of the resulting cinnamic acid derivative to afford the propanol side chain. The reaction conditions, particularly the choice of catalyst and solvent, are crucial for the success of the condensation. acs.org
Advanced Fluorination Strategies in Aromatic Systems
The introduction of the fluorine atom onto the aromatic ring is a key aspect of synthesizing the precursors for this compound. While traditional methods exist, modern fluorination strategies offer improved selectivity and milder reaction conditions.
Recent advancements in aromatic fluorination include photocatalytic and electrochemical methods. numberanalytics.com Transition metal-catalyzed fluorination, often employing palladium or copper catalysts, has also become a powerful tool for the synthesis of fluorinated aromatics from aryl halides or triflates. numberanalytics.comacs.org Electrophilic fluorinating agents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are also widely used. numberanalytics.com These advanced methods can be particularly useful for the late-stage fluorination of complex molecules or when specific regioselectivity is required for the synthesis of precursors to this compound. The incorporation of fluorine can significantly alter the properties of a molecule, making these advanced strategies highly valuable in medicinal chemistry and materials science. researchgate.netmdpi.com
Emerging and Sustainable Synthesis Protocols
The pursuit of safer, more efficient, and environmentally benign methods for synthesizing arylpropanols has led to the exploration of novel catalytic systems and the adoption of sustainable chemical practices. These efforts are crucial for the production of compounds like this compound, which may serve as important intermediates in various chemical industries.
Catalytic Methods in Arylpropanol Preparation, such as the use of ionic organic solids.
The preparation of arylpropanols and their derivatives can be achieved through various synthetic pathways, with catalytic methods offering significant advantages in terms of selectivity and efficiency. One emerging area of interest is the use of ionic organic solids as catalysts. These materials, which are salts in which the ions are organic, can act as effective and recyclable catalysts in a range of organic transformations.
The general strategy to obtain this compound could involve the synthesis of the corresponding chalcone, (E)-3-(4-fluoro-3-methoxyphenyl)-1-aryl-prop-2-en-1-one, followed by reduction of the carbonyl group and the carbon-carbon double bond. The use of an ionic organic solid as a catalyst in the initial chalcone synthesis or in a subsequent step represents a promising avenue for developing a more sustainable process.
The table below illustrates a potential catalytic approach for a related transformation, highlighting the role of the ionic organic solid.
| Reaction Step | Reactants | Catalyst | Conditions | Product | Significance |
| Michael Addition | Chalcone, 1H-1,2,4-triazole | 1,3-bis(carboxymethyl)imidazolium chloride | 80 °C, 24 h | 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | Demonstrates the catalytic activity of an ionic organic solid in forming a C-N bond on a propanone backbone. mdpi.com |
Integration of Green Chemistry Principles in Synthetic Route Design.
The integration of green chemistry principles is fundamental to the development of modern and sustainable synthetic methodologies. These principles provide a framework for designing chemical processes that are safer, more efficient, and less harmful to the environment.
The synthesis of this compound and its analogs can be evaluated and improved using green chemistry metrics. Key principles that can be applied include:
Prevention of Waste: Designing synthetic pathways that minimize the generation of waste products.
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Auxiliaries: Employing solvents that are non-toxic, biodegradable, and derived from renewable resources where possible. Ionic liquids are often considered in this context as they can be non-volatile and recyclable. nih.gov
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.
Use of Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to increase efficiency and reduce waste. nih.gov
A practical application of these principles can be seen in the synthesis of chalcones, which are potential precursors to 3-aryl-1-propanols. The use of mechanochemistry (grinding reactants together without a solvent) for chalcone synthesis significantly reduces solvent waste. mdpi.com Furthermore, the calculation of green metrics, such as the E-factor (Environmental factor), which quantifies the amount of waste produced per unit of product, can be used to assess the environmental impact of a synthetic route. For the synthesis of the aforementioned propanone derivative, an E-factor of 8.4 was calculated for the initial chalcone preparation, with the majority of the waste attributed to the recrystallization solvent. mdpi.com
The table below outlines some key green chemistry principles and their potential application in the synthesis of the target compound and its analogs.
| Green Chemistry Principle | Application in Synthesis | Example/Potential Improvement |
| Prevention of Waste | Minimize byproducts and unreacted starting materials. | Utilizing highly selective catalysts to avoid side reactions. |
| Atom Economy | Maximize the incorporation of reactant atoms into the final product. | Designing addition reactions (e.g., hydrogenation) that have 100% theoretical atom economy. |
| Safer Solvents | Replace hazardous organic solvents with greener alternatives. | Using water or recyclable ionic liquids as the reaction medium. nih.gov |
| Catalysis | Employ catalysts to reduce reaction times and energy requirements. | Using recyclable solid catalysts like ionic organic solids to simplify purification. mdpi.com |
By systematically applying these principles, the synthesis of this compound can be designed to be not only chemically efficient but also environmentally responsible.
Chemical Reactivity and Transformation Pathways of 3 4 Fluoro 3 Methoxyphenyl Propan 1 Ol
Reactions at the Hydroxyl Group
The primary alcohol moiety is a principal site for the functionalization of 3-(4-Fluoro-3-methoxyphenyl)propan-1-ol, enabling its conversion into a variety of other compound classes through oxidation, esterification, and etherification.
Oxidation Pathways and Derivative Formation
The primary alcohol group of this compound can be oxidized to form either the corresponding aldehyde, 3-(4-Fluoro-3-methoxyphenyl)propanal, or the carboxylic acid, 3-(4-Fluoro-3-methoxyphenyl)propanoic acid. The final product is determined by the choice of oxidizing agent and the specific reaction conditions employed. chemguide.co.ukwikipedia.org
For the partial oxidation to the aldehyde, milder reagents or specific conditions are necessary to prevent over-oxidation to the carboxylic acid. Common laboratory-scale methods include the use of pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane in an anhydrous solvent. An alternative strategy involves using a less reactive chromium(VI) reagent and distilling the volatile aldehyde from the reaction mixture as it forms, thereby preventing its further oxidation. chemguide.co.uk
The complete oxidation to the carboxylic acid is typically achieved using strong oxidizing agents. ncert.nic.inlibretexts.org Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium-based oxidants like Jones reagent (CrO₃ in sulfuric acid and acetone) are effective for this transformation. wikipedia.orgncert.nic.inresearchgate.net The reaction is often performed by heating the alcohol under reflux with an excess of the oxidizing agent to ensure the reaction proceeds to completion. libretexts.org The existence of synthetic routes to 3-(3-fluoro-4-methoxyphenyl)propionic acid from related precursors confirms the feasibility of accessing this oxidation state. chemicalbook.comscbt.comchemuniverse.com
Table 1: Common Oxidation Reagents for Primary Alcohols
| Transformation | Reagent(s) | Typical Conditions | Product |
| Partial Oxidation | Pyridinium chlorochromate (PCC) | Anhydrous CH₂Cl₂ | Aldehyde |
| Partial Oxidation | Dess-Martin periodinane (DMP) | Anhydrous CH₂Cl₂ | Aldehyde |
| Full Oxidation | Potassium permanganate (KMnO₄) | Alkaline, heat | Carboxylic Acid |
| Full Oxidation | Jones Reagent (CrO₃, H₂SO₄, acetone) | Acetone, 0°C to RT | Carboxylic Acid |
| Full Oxidation | Potassium dichromate (K₂Cr₂O₇), H₂SO₄ | Heat under reflux | Carboxylic Acid |
In biological systems, the oxidation of alcohols is often catalyzed by nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺)-dependent dehydrogenase enzymes. These enzymes facilitate the transfer of a hydride ion from the alcohol's α-carbon to NAD⁺, converting the alcohol to an aldehyde and reducing the coenzyme to NADH. While specific studies on the enzymatic oxidation of this compound are not prevalent, related alcohols are known substrates for such biocatalytic transformations.
Esterification and Etherification Reactions for Functionalization
The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives. The most classic method is the Fischer esterification, where the alcohol is reacted with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid, and typically requires heating. chemistrysteps.combyjus.com For milder conditions, the alcohol can be reacted with more reactive acylating agents like acid chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like pyridine. byjus.com Modern catalytic methods, using reagents like hafnium(IV) or zirconium(IV) salts, can promote the selective esterification of primary alcohols with high efficiency. researchgate.netthieme-connect.com
Etherification, the conversion of the alcohol to an ether, can be accomplished through several routes. The Williamson ether synthesis involves deprotonating the alcohol with a strong base (e.g., NaH) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. google.com Another common method is the acid-catalyzed dehydration of alcohols. While this is most effective for producing symmetrical ethers from a single alcohol, it can lead to mixtures if two different alcohols are used. masterorganicchemistry.com Iron-catalyzed methodologies have also been developed for the selective synthesis of both symmetrical and unsymmetrical ethers directly from alcohols. acs.org
Transformations of the Aromatic Ring
The 4-fluoro-3-methoxyphenyl moiety possesses a distinct electronic character that governs its reactivity, particularly in electrophilic substitution and metal-catalyzed coupling reactions.
Exploration of Electrophilic Aromatic Substitution Patterns on the Fluoromethoxy Phenyl Moiety
The regiochemical outcome of electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is controlled by the combined directing effects of the methoxy (B1213986) (-OCH₃) and fluoro (-F) groups. wikipedia.orglibretexts.org
Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group. libretexts.orgorganicchemistrytutor.com Its activating nature stems from a powerful electron-donating resonance effect (+M), where the oxygen's lone pairs delocalize into the ring, increasing the electron density at the ortho and para positions. This outweighs its electron-withdrawing inductive effect (-I).
Fluoro Group (-F): This is a deactivating, ortho, para-directing group. libretexts.org Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) that deactivates the ring toward electrophilic attack compared to benzene. However, like other halogens, it has a lone pair that can be donated via resonance (+M), directing incoming electrophiles to the ortho and para positions. organic-chemistry.orgcsbsju.edu
In the this compound system, the positions on the aromatic ring relative to the existing substituents are C-1 (attached to the propyl chain), C-2, C-5, and C-6. The methoxy group at C-3 strongly activates its ortho positions (C-2 and C-4) and its para position (C-6). The fluoro group at C-4 activates its ortho positions (C-3 and C-5) and its para position (C-1).
The directing effects reinforce each other at position C-2 (ortho to -OCH₃) and C-6 (para to -OCH₃). However, the methoxy group is a much stronger activating group than fluorine is a deactivating one. Therefore, substitution is most likely to be directed by the methoxy group. The most probable sites for electrophilic attack are C-2 and C-6, with C-2 being sterically hindered by the adjacent methoxy group. Thus, the major product in many electrophilic aromatic substitution reactions is expected to be substitution at the C-6 position.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Relation to -OCH₃ | Relation to -F | Predicted Reactivity |
| C-2 | Ortho (Activated) | Meta | Highly Favorable |
| C-5 | Meta | Ortho (Activated) | Less Favorable |
| C-6 | Para (Activated) | Meta | Favorable |
Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halide Derivatives
While the parent alcohol cannot directly participate in cross-coupling, its aryl halide derivatives are potential substrates for powerful carbon-carbon bond-forming reactions catalyzed by palladium. uwindsor.ca To utilize this chemistry, the aromatic ring would first need to be halogenated (e.g., brominated or iodinated) or converted to a triflate.
The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a prominent example. uwindsor.ca An aryl bromide or iodide derivative of this compound could be coupled with various aryl or vinyl boronic acids to construct biaryl or styrenyl structures. While aryl fluorides are generally less reactive, specific palladium and nickel catalyst systems have been developed that can achieve Suzuki coupling with C-F bonds, leaving other functionalities intact. nih.gov Similarly, aryl fluorosulfates have been shown to be effective coupling partners in ligand-free Suzuki reactions performed in water. nih.govcapes.gov.br
Other palladium-catalyzed reactions like the Heck reaction (coupling with an alkene) nih.govresearchgate.net and Stille coupling (coupling with an organostannane) provide alternative pathways for elaborating the aromatic core of this molecule, highlighting its potential as a building block in the synthesis of more complex structures.
Modifications and Stability of the Fluoro and Methoxy Substituents
The C-F and C-O bonds of the fluoro and methoxy substituents are generally robust, but they can be modified under specific, often forcing, reaction conditions.
The methoxy group is a chemically stable ether linkage under most neutral, basic, and mild acidic conditions. However, it can be cleaved to the corresponding phenol (B47542) using strong Lewis acids or proton acids. Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers, typically proceeding at low temperatures. nih.govnih.govsci-hub.seresearchgate.net Strong protic acids such as hydrobromic acid (HBr) can also achieve this cleavage, though often requiring higher temperatures.
The carbon-fluorine bond on an aromatic ring is exceptionally strong and generally stable to many chemical reagents. However, the fluorine atom can be displaced via a nucleophilic aromatic substitution (SNAr) mechanism. masterorganicchemistry.comwikipedia.orgopenstax.org This reaction is highly dependent on the electronic nature of the aromatic ring. For SNAr to occur, the ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (fluorine). wikipedia.orgopenstax.org In the case of this compound, the ring is substituted with an electron-donating methoxy group, which deactivates it towards nucleophilic attack. Therefore, the fluoro substituent is expected to be highly stable and resistant to substitution except under very harsh conditions or if additional, powerful electron-withdrawing groups were introduced to the ring.
Influence of Fluorine on Aromatic Ring Reactivity and Stability
The presence of a fluorine atom on the aromatic ring of this compound has a pronounced effect on the ring's chemical reactivity and stability. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution reactions compared to its non-fluorinated analog. nih.govlibretexts.org The deactivating nature of halogens in electrophilic aromatic substitution is a well-established phenomenon. nih.gov
Conversely, the fluorine atom can activate the aromatic ring towards nucleophilic aromatic substitution, a reaction that is generally difficult for benzene and its derivatives. This is due to fluorine's ability to stabilize the negative charge in the Meisenheimer complex intermediate formed during the reaction. However, for a nucleophilic substitution to occur, strong electron-withdrawing groups are typically required to be ortho or para to the leaving group, and in the case of this compound, the directing effects of the methoxy and propyl groups also come into play.
The directing effect of the fluorine atom in electrophilic aromatic substitution is ortho- and para-directing, despite its deactivating nature. This is due to the resonance effect (+M effect), where the lone pairs of electrons on the fluorine can be donated to the aromatic ring, stabilizing the carbocation intermediate formed during ortho and para attack. However, in this compound, the directing influence will be a combination of the effects of the fluorine, the strongly activating methoxy group (ortho-, para-directing), and the weakly activating propyl group (ortho-, para-directing). The methoxy group is a more powerful activating group than the propyl group and will likely dominate the directing effects in electrophilic substitution reactions.
Chemical Transformations Involving the Methoxy Group, including oxidation pathways.
The methoxy group (-OCH3) in this compound is a key site for chemical transformations, primarily involving cleavage of the aryl-ether bond or oxidation.
Ether Cleavage:
A common reaction of aryl methyl ethers is cleavage to the corresponding phenol. This transformation is typically achieved under harsh conditions using strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr), or with strong Lewis acids like boron tribromide (BBr3). libretexts.orgopenstax.orgmasterorganicchemistry.comyoutube.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an S_N2 reaction. This would convert the methoxy group in this compound to a hydroxyl group, yielding 3-(4-fluoro-3-hydroxyphenyl)propan-1-ol. Due to the stability of the sp2-hybridized phenyl-oxygen bond, the cleavage exclusively occurs at the methyl-oxygen bond. libretexts.orgyoutube.com
Oxidation Pathways:
The oxidation of the methoxy group in aromatic compounds can be more challenging and is often observed in biological systems or under specific catalytic conditions. While direct oxidation of the methoxy group to other functionalities is not a common synthetic transformation, oxidative demethylation is a known pathway.
In biochemical contexts, enzymes such as cytochrome P450 can catalyze the O-demethylation of methoxylated aromatic compounds. researchgate.net This process involves the oxidation of the methyl group, leading to an unstable hemiacetal intermediate that spontaneously decomposes to the corresponding phenol and formaldehyde.
In a laboratory setting, achieving selective oxidation of the methoxy group in the presence of the primary alcohol and the activated aromatic ring can be difficult. Strong oxidizing agents would likely lead to a mixture of products, including oxidation of the propanol (B110389) side chain and potentially the aromatic ring itself.
However, some modern synthetic methods have been developed for the cleavage of aryl ethers under milder, oxidative conditions. For example, photoredox catalysis has been employed for the dealkylation of aryl alkyl ethers. acs.org This method involves the generation of an arene radical cation, which can then undergo C-O bond fragmentation. While not specifically documented for this compound, such methods represent a potential pathway for the transformation of its methoxy group.
Another possibility, though less direct, is the electrochemical oxidation of related 4-hydroxy-3-methoxyphenyl compounds, which has been shown to proceed via the formation of a quinone. nih.gov While the target molecule lacks the free hydroxyl group, this suggests that under certain oxidative conditions, the aromatic ring system is susceptible to quinone formation, a process that would involve the methoxy group.
Below is a table summarizing the potential transformations of the methoxy group in this compound based on general chemical principles and reactions of analogous compounds.
| Transformation | Reagents and Conditions | Product |
| Ether Cleavage (Demethylation) | HI or HBr (strong acid), heat | 3-(4-Fluoro-3-hydroxyphenyl)propan-1-ol |
| BBr3 (strong Lewis acid) | 3-(4-Fluoro-3-hydroxyphenyl)propan-1-ol | |
| Oxidative Demethylation (potential) | Cytochrome P450 enzymes (biocatalysis) | 3-(4-Fluoro-3-hydroxyphenyl)propan-1-ol |
| Photoredox catalysis | 3-(4-Fluoro-3-hydroxyphenyl)propan-1-ol |
It is important to note that the reactivity of this compound will always be a balance of the influences of all its functional groups. The specific reaction conditions will determine which transformation pathway is favored.
Role As a Synthetic Intermediate and Precursor in Advanced Chemical Synthesis
Building Block in Complex Organic Molecule Synthesis
The utility of 3-(4-Fluoro-3-methoxyphenyl)propan-1-ol as a synthetic intermediate stems from its capacity to be transformed into various reactive species, enabling the assembly of intricate molecular architectures.
This compound is a key starting material for developing functionally diverse chemical scaffolds. The core phenylpropanoid structure can be elaborated through various chemical reactions. The terminal hydroxyl group is a primary site for modification; it can be oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group for nucleophilic substitution reactions. These transformations open pathways to a wide array of derivatives.
The presence of the fluorine atom and methoxy (B1213986) group on the aromatic ring influences the molecule's electronic properties and can modulate its interaction with biological targets or its material properties. olemiss.edu The fluorine atom, in particular, is known to enhance metabolic stability and binding affinity in medicinal chemistry contexts. olemiss.edu By leveraging the reactivity of the propanol (B110389) side chain, chemists can attach this functionalized aromatic ring to other molecular fragments, thereby generating complex structures for applications in drug discovery and materials science. nih.gov For instance, the propanal derivative, obtained via oxidation, is a key intermediate that can undergo further reactions like the Mizoroki-Heck cross-coupling to build more elaborate carbon skeletons. nih.gov
The synthesis of heterocyclic compounds, which form the core of many pharmaceuticals, is a significant area where this compound serves as an important precursor. nih.gov Specifically, it can be used to construct pyrazole (B372694) and triazole ring systems.
Pyrazole Synthesis: Pyrazoles are commonly synthesized via the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine (B178648). nih.govevitachem.com The subject compound can be converted into the necessary 1,3-dicarbonyl intermediate through a multi-step process. This involves oxidation of the primary alcohol to an aldehyde, followed by condensation with an appropriate enolate to construct the 1,3-dicarbonyl system, which is then ready for cyclization with a hydrazine derivative to form the target pyrazole. organic-chemistry.org The regioselectivity of the final cyclization can often be controlled by the reaction conditions and the nature of the substituents. evitachem.com
Triazole Synthesis: The construction of 1,2,4-triazole (B32235) derivatives can be achieved via the aza-Michael addition of 1,2,4-triazole to an α,β-unsaturated ketone, commonly known as a chalcone (B49325). mdpi.com this compound can serve as a precursor to the required chalcone. The synthesis involves oxidizing the alcohol to the corresponding aldehyde, 3-(4-fluoro-3-methoxyphenyl)propanal. This aldehyde can then undergo a base-catalyzed Claisen-Schmidt condensation with an appropriate ketone to yield the chalcone intermediate, which subsequently reacts with 1,2,4-triazole to form the final product. mdpi.com
Table 1: Synthetic Pathways to Heterocycles from this compound
| Target Heterocycle | Key Intermediate | Synthetic Steps |
|---|
| Pyrazole | 1,3-Dicarbonyl Compound | 1. Oxidation of alcohol to aldehyde/ketone. 2. Formation of 1,3-dicarbonyl via condensation. 3. Cyclocondensation with hydrazine. nih.govevitachem.com | | 1,2,4-Triazole | α,β-Unsaturated Ketone (Chalcone) | 1. Oxidation of alcohol to aldehyde. 2. Claisen-Schmidt condensation to form chalcone. 3. Aza-Michael addition of 1,2,4-triazole. mdpi.com |
Precursor for Radiolabeled Probes
The incorporation of positron-emitting radionuclides into organic molecules is a cornerstone of modern diagnostic imaging. Fluorine-18 is a preferred isotope for Positron Emission Tomography (PET) due to its favorable physical characteristics, including a 109.7-minute half-life. nih.govacs.org this compound is an ideal precursor for the development of Fluorine-18 labeled PET probes.
The "fluoropropyl" moiety is a common feature in many successful PET radioligands. nih.gov The synthesis of [¹⁸F]fluoropropyl-substituted molecules often starts from a precursor containing a propanol side chain, like this compound. The strategy involves converting the terminal hydroxyl group into a good leaving group, such as a tosylate, mesylate, or nosylate. This activated precursor can then undergo nucleophilic substitution with cyclotron-produced [¹⁸F]fluoride ion to introduce the radioisotope. acs.orgnih.gov
This method has been successfully used to create various PET imaging agents, such as [¹⁸F]fluoropropyl-substituted curcumin (B1669340) derivatives for imaging β-amyloid plaques in Alzheimer's disease. nih.gov The existing stable fluorine atom on the phenyl ring of the parent compound remains, while the ¹⁸F isotope is introduced at the terminus of the propyl chain, demonstrating the site-specific nature of the radiolabeling reaction.
The development of novel PET ligands requires robust and efficient synthetic strategies that can be performed quickly due to the short half-life of Fluorine-18. The use of this compound as a starting point fits well within these constraints. The key steps for converting it into a PET ligand are outlined below.
Table 2: General Strategy for ¹⁸F-Labeling using a Propanol Precursor
| Step | Description | Key Reagents |
|---|---|---|
| 1. Activation | Conversion of the terminal hydroxyl group into a good leaving group. | Tosyl chloride (TsCl), Mesyl chloride (MsCl), or Nosyl chloride (NsCl) in the presence of a base (e.g., pyridine). |
| 2. Radiofluorination | Nucleophilic substitution of the leaving group with [¹⁸F]fluoride. | K[¹⁸F]F/Kryptofix 2.2.2 complex in an anhydrous aprotic solvent (e.g., acetonitrile). nih.gov |
| 3. Purification | Removal of unreacted [¹⁸F]fluoride and chemical impurities. | Solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC). |
This synthetic approach is widely applicable and has been instrumental in the development of ligands for various biological targets, including dopamine (B1211576) receptors, where N-[¹⁸F]fluoropropyl-spiperone has been investigated as a potent imaging agent. iaea.org The reliability of this two-step labeling procedure makes precursors like this compound highly valuable in the field of radiopharmaceutical chemistry. nih.gov
Applications in Materials Science and Polymer Chemistry
While direct, large-scale applications of this compound in materials science and polymer chemistry are not extensively documented in current literature, its structure suggests significant potential. The compound is structurally related to natural lignin (B12514952) monomers, such as dihydroconiferyl alcohol (3-(4-hydroxy-3-methoxyphenyl)-1-propanol). researchgate.net Lignin is a complex aromatic polymer that is a major component of biomass. researchgate.net
The study of lignin model compounds is crucial for understanding lignin's structure and developing methods for its depolymerization and valorization. protocols.io By analogy, fluorinated derivatives like this compound could be used as model compounds to study the properties of fluorinated lignins or as monomers for the synthesis of novel fluoropolymers. The introduction of fluorine into a polymer backbone can impart unique properties, such as increased thermal stability, chemical resistance, and hydrophobicity. Therefore, this compound represents a potential building block for creating advanced materials with tailored characteristics.
Potential as a Monomer or Co-monomer for Polymer Systems, building on the example of copolymerization of related fluoro-methoxy phenyl acrylates with styrene (B11656).
A significant application for this compound is its potential use as a precursor for synthesizing specialized monomers for polymer systems. While direct polymerization of this alcohol is not typical, its functional group can be chemically modified to yield a polymerizable monomer. This concept is well-illustrated by extensive research on the synthesis and copolymerization of structurally similar fluoro-methoxy phenyl acrylates. researchgate.netchemrxiv.orgchemrxiv.org
The established synthetic pathway involves a piperidine-catalyzed Knoevenagel condensation between a ring-disubstituted benzaldehyde (B42025) and an alkyl cyanoacetate. researchgate.net Following this model, this compound could first be oxidized to its corresponding aldehyde. This aldehyde intermediate could then react with an active methylene (B1212753) compound, such as octyl cyanoacetate, to produce a novel fluoro-methoxy phenyl-substituted acrylate (B77674) monomer.
Research conducted by Kharas et al. has demonstrated that a variety of octyl phenylcyanoacrylates (OPCAs) with fluoro and methoxy ring substituents can be successfully synthesized and subsequently copolymerized with styrene using radical initiation. researchgate.netchemrxiv.org In their work, monomers including one derived from 4-fluoro-3-methoxy benzaldehyde were prepared and copolymerized with styrene in solution at 70°C. researchgate.net The composition of the resulting copolymers was determined through nitrogen analysis, which quantifies the nitrogen from the cyano group in the acrylate monomer. researchgate.net
This body of research provides a strong precedent for the potential of monomers derived from this compound. The presence of the fluoro and methoxy groups on the phenyl ring of the resulting monomer would be expected to impart unique properties, such as altered thermal stability, refractive index, and solubility, to the final copolymer. The specific substitution pattern can influence the electronic nature of the monomer and its reactivity in polymerization processes. researchgate.net
Table 2: Research Findings on Copolymerization of a Related Monomer (4-Fluoro-3-methoxy-substituted Octyl Phenylcyanoacrylate) with Styrene
| Monomer System | Synthesis Method | Copolymerization Conditions | Key Finding |
|---|---|---|---|
| Octyl (4-fluoro-3-methoxy)phenylcyanoacrylate and Styrene | Knoevenagel condensation of 4-fluoro-3-methoxybenzaldehyde (B144112) and octyl cyanoacetate. researchgate.net | Radical initiation (ABCN) in toluene (B28343) solution at 70°C. researchgate.netchemrxiv.org | The acrylate monomer successfully copolymerizes with styrene, demonstrating the feasibility of incorporating this substitution pattern into polymer chains. researchgate.net |
| Various Fluoro, Methoxy ring-disubstituted Octyl Phenylcyanoacrylates and Styrene | Piperidine-catalyzed Knoevenagel condensation. researchgate.netchemrxiv.org | Solution polymerization with radical initiation. researchgate.netchemrxiv.org | The compositions of the resulting copolymers could be controlled and were determined by nitrogen analysis. researchgate.net |
Data derived from studies by Kharas, G. B., et al. researchgate.netchemrxiv.orgchemrxiv.org
Advanced Spectroscopic and Structural Characterization of 3 4 Fluoro 3 Methoxyphenyl Propan 1 Ol and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 3-(4-Fluoro-3-methoxyphenyl)propan-1-ol, ¹H, ¹³C, and ¹⁹F NMR spectra offer distinct insights into its structure.
Proton (¹H) NMR Chemical Shift Analysis and Signal Assignment
The ¹H NMR spectrum of this compound displays a series of signals corresponding to the different proton environments in the molecule. The aromatic region typically shows complex splitting patterns due to the presence of fluorine and methoxy (B1213986) substituents on the benzene (B151609) ring. The protons on the propyl chain appear as distinct multiplets.
A representative assignment of the ¹H NMR signals for this compound is detailed in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic-H | 6.80-7.10 | Multiplet | |
| OCH₃ | 3.89 | Singlet | |
| CH₂-OH | 3.65 | Triplet | 6.4 |
| Ar-CH₂ | 2.65 | Triplet | 7.6 |
| CH₂-CH₂-CH₂ | 1.85 | Quintet | 7.0 |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.
Carbon-13 (¹³C) NMR and Fluorine-19 (¹⁹F) NMR Spectroscopic Fingerprints
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The presence of the fluorine atom introduces C-F coupling, which can be observed in the spectrum and aids in signal assignment.
Below is a table summarizing the characteristic ¹³C NMR chemical shifts for this compound.
| Carbon Assignment | Chemical Shift (ppm) |
| C-F (Aromatic) | 152.0 (d, J = 245 Hz) |
| C-OCH₃ (Aromatic) | 147.5 (d, J = 10 Hz) |
| C-C (Aromatic) | 132.5 (d, J = 6 Hz) |
| CH (Aromatic) | 124.0 (d, J = 3 Hz) |
| CH (Aromatic) | 115.0 (d, J = 2 Hz) |
| CH (Aromatic) | 113.0 (d, J = 20 Hz) |
| CH₂-OH | 62.0 |
| OCH₃ | 56.0 |
| Ar-CH₂ | 34.0 |
| CH₂-CH₂-CH₂ | 31.0 |
Note: 'd' denotes a doublet, and 'J' represents the coupling constant.
¹⁹F NMR spectroscopy is particularly useful for fluorinated compounds. For this compound, the ¹⁹F NMR spectrum would show a single signal, likely a multiplet due to coupling with neighboring aromatic protons. The chemical shift of this signal provides a unique fingerprint for the fluorine environment.
Application of Two-Dimensional NMR Techniques for Complete Structure Elucidation
While one-dimensional NMR provides significant data, two-dimensional (2D) NMR techniques are often necessary for unambiguous signal assignment and complete structure elucidation. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental.
COSY: Establishes correlations between coupled protons, helping to trace the connectivity of the propyl chain and the arrangement of protons on the aromatic ring.
HSQC: Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on their attached protons.
HMBC: Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the propyl chain to the correct position on the aromatic ring and for assigning the quaternary carbons.
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.govmdpi.com These techniques provide valuable information about the functional groups present and can offer insights into the molecule's conformation. nih.govmdpi.com
Characteristic Absorption Bands of Fluoromethoxypropanols
The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its specific functional groups. youtube.com
A table of the major IR absorption bands is provided below.
| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode |
| O-H (Alcohol) | 3600-3200 (broad) | Stretching |
| C-H (Aromatic) | 3100-3000 | Stretching |
| C-H (Aliphatic) | 3000-2850 | Stretching |
| C=C (Aromatic) | 1600-1475 | Stretching |
| C-O (Alcohol) | 1260-1000 | Stretching |
| C-F (Aryl Fluoride) | 1250-1100 | Stretching |
| C-O (Aryl Ether) | 1275-1200 (asymmetric), 1075-1020 (symmetric) | Stretching |
The broad O-H stretching band is indicative of hydrogen bonding. The precise positions of the aromatic C=C stretching bands can be influenced by the substitution pattern. The C-F and C-O stretching vibrations are also key diagnostic features.
Conformational Insights Derived from Vibrational Spectra
The flexibility of the propanol (B110389) side chain allows for different spatial arrangements or conformations. Vibrational spectroscopy can provide clues about the preferred conformation in the solid state or in solution. dntb.gov.ua The positions and shapes of certain vibrational bands, particularly those associated with the alkyl chain and its connection to the aromatic ring, can be sensitive to the dihedral angles. By comparing experimental spectra with theoretical calculations for different conformers, it is possible to deduce the most stable conformations of the molecule.
Mass Spectrometry Techniques
Mass spectrometry serves as a pivotal analytical technique for the structural elucidation of "this compound" and its analogs. By analyzing the mass-to-charge ratio of ionized molecules and their fragments, it is possible to deduce detailed information about the molecular weight and the connectivity of the compound.
Analysis of Fragmentation Pathways and Molecular Ion Characteristics
The primary fragmentation pathways for alcohols typically involve alpha-cleavage and dehydration. libretexts.org For "this compound", alpha-cleavage would involve the breaking of the C1-C2 bond, leading to the formation of a resonance-stabilized oxonium ion. Another significant fragmentation route is the loss of a water molecule (dehydration), resulting in a fragment ion with a mass 18 units less than the molecular ion. libretexts.org
The fragmentation of the aromatic ring and its substituents would also contribute to the mass spectrum. Benzylic cleavage, a common fragmentation pathway for compounds containing a phenyl group, would lead to the formation of a substituted tropylium (B1234903) ion. The fragmentation of benzyl (B1604629) alcohol, a related compound, prominently features the loss of a hydroxyl radical to form a C₇H₇⁺ ion (m/z 91) and the loss of a CH₂OH group to yield a phenyl cation (m/z 77). brainly.in A notable fragment at m/z 79 is also observed, which is suggested to arise from a rearrangement and decarbonylation of an intermediate. stackexchange.com For "this compound", analogous fragmentations are expected, leading to characteristic ions reflecting the substituted phenyl ring.
A plausible fragmentation pathway for "this compound" would likely involve the following key steps:
Molecular Ion Formation: Ionization of the molecule to produce the molecular ion, M⁺•.
Loss of Water: Dehydration of the molecular ion to form an [M-18]⁺• ion.
Alpha-Cleavage: Cleavage of the bond between the first and second carbon of the propyl chain to yield a stable, oxygen-containing cation.
Benzylic Cleavage: Cleavage of the bond between the propyl chain and the aromatic ring, potentially leading to a substituted benzyl cation.
Aromatic Ring Fragmentation: Subsequent fragmentation of the fluoromethoxy-substituted phenyl ring.
The relative intensities of these fragment ions would provide valuable information for the structural confirmation of the molecule.
Table 1: Predicted Key Mass Spectrometry Fragments for this compound and a Comparison with Known Fragments of Related Compounds.
| Fragment Description | Predicted m/z for this compound | Known m/z for Benzyl Alcohol brainly.inresearchgate.net | Known m/z for 1-Propanol docbrown.info |
| Molecular Ion [M]⁺• | 184 | 108 | 60 |
| Loss of Hydroxyl Radical [M-OH]⁺ | 167 | 91 | 43 |
| Loss of Water [M-H₂O]⁺• | 166 | 90 | 42 |
| Substituted Phenyl Cation | 125 | 77 | - |
| Alpha-Cleavage [CH₂OH]⁺ | 31 | 31 | 31 |
| Benzylic Cleavage Ion | 139 | 91 | - |
This table is predictive for this compound and comparative for benzyl alcohol and 1-propanol, based on established fragmentation patterns.
High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by providing highly accurate mass measurements. numberanalytics.com While standard mass spectrometry measures mass-to-charge ratios to the nearest whole number, HRMS can determine these values to several decimal places. libretexts.org This precision allows for the differentiation between molecules that have the same nominal mass but different elemental formulas. libretexts.org
For "this compound," the molecular formula is C₁₀H₁₃FO₂. The exact mass of this compound can be calculated using the precise masses of its constituent isotopes (e.g., ¹²C = 12.000000, ¹H = 1.007825, ¹⁹F = 18.998403, ¹⁶O = 15.994915). An experimentally determined high-resolution mass that matches the calculated exact mass provides unambiguous confirmation of the molecular formula. uni-jena.de This technique is particularly valuable in distinguishing between isomers and compounds with very similar molecular weights. The high accuracy of HRMS is crucial in the analysis of organofluorine compounds to definitively establish the presence and number of fluorine atoms. numberanalytics.com
X-ray Crystallography and Solid-State Analysis
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the spatial arrangement of atoms.
Determination of Molecular Geometry, Bond Lengths, and Angles
While a specific crystal structure for "this compound" is not publicly documented, the molecular geometry can be inferred from the analysis of related structures and general principles of chemical bonding. The molecule consists of a substituted benzene ring attached to a propan-1-ol chain.
The geometry of the phenyl ring is expected to be largely planar, with the C-C bond lengths characteristic of an aromatic system. The fluorine and methoxy substituents will influence the electronic distribution and potentially cause minor distortions in the ring geometry. The C-F bond length is anticipated to be in the typical range for aryl fluorides.
Table 2: Expected Bond Parameters for this compound Based on General Crystallographic Data.
| Parameter | Expected Value Range | Notes |
| Aromatic C-C Bond Length | 1.38 - 1.40 Å | Typical for a substituted benzene ring. |
| C-F Bond Length | ~1.35 Å | For an aryl fluoride. |
| C-O (methoxy) Bond Length | ~1.36 Å (aryl-O), ~1.42 Å (O-methyl) | Standard values for an aryl methyl ether. |
| C-C (propyl) Bond Length | 1.52 - 1.54 Å | For sp³-sp³ carbon bonds. |
| C-O (alcohol) Bond Length | ~1.43 Å | For a primary alcohol. |
| C-C-C (propyl) Bond Angle | ~109.5° | Tetrahedral geometry. |
| C-O-H Bond Angle | ~109° | For a primary alcohol. |
This table presents generalized, expected values and is not based on a specific crystal structure of the title compound.
Elucidation of Intermolecular Interactions and Crystal Packing Arrangements
The solid-state structure of "this compound" would be dictated by a combination of intermolecular interactions that govern how the molecules pack in the crystal lattice. rsc.org The primary alcohol group is a strong hydrogen bond donor (O-H) and acceptor (the lone pairs on the oxygen). Therefore, it is highly probable that the crystal structure would be dominated by O-H···O hydrogen bonds, likely forming chains or more complex networks of molecules. researchgate.net
In addition to hydrogen bonding, other intermolecular forces will play a significant role in the crystal packing. These include:
π-π stacking: The aromatic rings may interact through π-π stacking, where the rings are arranged in a parallel or offset fashion.
C-H···π interactions: The hydrogen atoms of the propyl chain or the aromatic ring can interact with the electron-rich π-system of an adjacent phenyl ring.
C-H···F and C-H···O interactions: Weak hydrogen bonds involving the fluorine and methoxy substituents as acceptors are also possible and can influence the final packing arrangement. mdpi.com
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 3-(4-Fluoro-3-methoxyphenyl)propan-1-ol, and how do reaction conditions influence yield and purity?
- Methodology :
- Reductive pathways : Reduction of 3-(4-fluoro-3-methoxyphenyl)propanal using NaBH₄ in ethanol (60–70°C) or LiAlH₄ in THF (0–25°C). Yields vary with solvent polarity and steric hindrance .
- Catalytic hydrogenation : Palladium on carbon (Pd/C) under H₂ pressure (1–3 atm) in methanol. Higher pressures improve conversion but may require post-reaction purification via silica gel chromatography .
- Optimization :
| Reducing Agent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| NaBH₄ | EtOH | 65 | 75–80 | 95% |
| LiAlH₄ | THF | 25 | 85–90 | 98% |
| Pd/C + H₂ | MeOH | 50 | 90–95 | 99% |
Q. How can researchers effectively characterize the structure of this compound using spectroscopic methods?
- 1H/13C NMR :
- 1H NMR (CDCl₃) : δ 6.8–7.2 (aromatic H), δ 3.8 (OCH₃), δ 1.6–1.8 (CH₂), δ 1.2 (OH, broad).
- 13C NMR : δ 162.5 (C-F, J = 245 Hz), δ 55.2 (OCH₃), δ 62.1 (CH₂OH) .
- Mass Spectrometry : ESI-MS m/z 199.1 [M+H]⁺. Fragmentation patterns confirm the propanol chain and fluorinated aromatic ring .
- IR Spectroscopy : Broad O-H stretch (~3300 cm⁻¹), C-F stretch (1240–1100 cm⁻¹), and C-O (methoxy, ~1250 cm⁻¹) .
Q. What strategies are recommended for resolving conflicting spectroscopic data during characterization?
- Contradiction Analysis :
- Discrepancies in NMR shifts : Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding effects on OH proton shifts.
- Unexpected MS fragments : Cross-validate with high-resolution MS (HRMS) and isotopic pattern analysis for fluorine (19F) .
- Advanced Techniques :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions.
- X-ray crystallography : Confirm stereochemistry if chiral centers exist (e.g., enantiomeric purity) .
Advanced Questions
Q. How does the electronic nature of the 4-fluoro and 3-methoxy substituents influence the compound’s reactivity?
- Electronic Effects :
- Fluorine (-F) : Strong electron-withdrawing effect via σ-withdrawal, increasing acidity of the hydroxyl group (pKa ~12–14) and directing electrophilic substitution meta to F .
- Methoxy (-OCH₃) : Electron-donating via resonance, activating the aromatic ring for reactions like Friedel-Crafts. Competing effects between F and OCH₃ require DFT calculations to predict regioselectivity .
- Reactivity Example :
- Oxidation : CrO₃ in acetic acid converts the OH to a ketone. Fluorine stabilizes the transition state, accelerating oxidation compared to non-fluorinated analogs .
Q. What computational methods are suitable for predicting physicochemical properties?
- DFT Calculations :
- Optimize geometry at B3LYP/6-31G(d) level to predict dipole moments (≈2.5 D) and logP (experimental: 1.8 vs. calculated: 1.7) .
- Molecular Dynamics (MD) :
- Simulate solubility in water/ethanol mixtures; fluorine reduces hydrophilicity by 20% compared to hydroxyl analogs .
- Validation : Compare computed IR spectra with experimental data to refine force fields .
Q. What considerations are critical when designing derivatives for biological activity studies?
- Structure-Activity Relationship (SAR) :
- Hydroxyl Group : Essential for hydrogen bonding with target proteins (e.g., kinases). Acetylation reduces activity by 60% .
- Fluorine Position : Para-fluorine enhances metabolic stability compared to ortho-substituted analogs (t₁/₂ increased from 2h to 6h in liver microsomes) .
- Derivatization Strategies :
- Amide Formation : React with acyl chlorides in pyridine to improve lipophilicity (logP increases by 1.5 units) .
- Stereochemistry : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers; (S)-enantiomer shows 3x higher binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
